molecular formula C13H9Cl2NO B1463319 2-(2,6-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187165-49-6

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1463319
M. Wt: 266.12 g/mol
InChI Key: CANZZZRTGXZRPQ-UHFFFAOYSA-N
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Description

“2,6-Dichlorobenzoyl chloride” is a laboratory chemical . It has a CAS number of 4659-45-4 . It’s used for research and development purposes and not recommended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of “2,6-Dichlorobenzoyl chloride” is C7H3Cl3O . The molecular weight is 209.46 .


Physical And Chemical Properties Analysis

“2,6-Dichlorobenzoyl chloride” is a colorless to yellow or pink liquid . It has a density of 1.4500 g/mL . The boiling point is 142-143°C at 21.0mmHg . The melting point is 18°C .

Scientific Research Applications

Crystal Structures and Interactions

  • The study of hydration products of related compounds shows the formation of two-dimensional networks of hydrogen-bonded ions, highlighting the significance of π-π interactions and hydrogen bonding in determining molecular arrangement and stability (Waddell et al., 2011).
  • Research on organic acid–base salts formed from similar compounds demonstrates the role of supramolecular [R22(8)] heterosynthons, illustrating how proton transfer and non-covalent interactions contribute to the formation of supramolecular chains and frameworks (Khalib et al., 2014).
  • The synthesis and crystal structure analysis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine reveals the importance of intermolecular hydrogen bonding in forming dimers, providing insights into molecular design and assembly (Xia, 2001).

Synthesis and Applications

  • The synthesis of heterocyclic N-oxides demonstrates efficient methods for oxidizing pyridine derivatives, offering potential pathways for the functionalization of compounds like 2-(2,6-Dichlorobenzoyl)-4-methylpyridine (Zhong et al., 2004).
  • Metalation and derivatization studies of dichlorobenzotrifluorides, closely related in structure to the subject compound, uncover site selectivities and provide a foundation for targeted chemical modifications and applications in synthesis (Masson et al., 2005).

Safety And Hazards

“2,6-Dichlorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZZZRTGXZRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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